molecular formula C7H15NO2S B3151018 N-methylcyclohexanesulfonamide CAS No. 7010-85-7

N-methylcyclohexanesulfonamide

Cat. No.: B3151018
CAS No.: 7010-85-7
M. Wt: 177.27 g/mol
InChI Key: IDKUGXSDROKLKF-UHFFFAOYSA-N
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Description

N-methylcyclohexanesulfonamide is an organosulfur compound with the molecular formula C7H15NO2S It is characterized by a cyclohexane ring bonded to a sulfonamide group, where the nitrogen atom is substituted with a methyl group

Mechanism of Action

Target of Action

N-Methylcyclohexanesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial DNA synthesis .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the dihydropteroate synthetase enzyme, it prevents PABA from accessing the site, thereby inhibiting the production of folic acid . This results in a halt in bacterial DNA synthesis, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthetase enzyme, this compound disrupts this pathway, preventing the production of folic acid and, consequently, the synthesis of bacterial DNA .

Pharmacokinetics

They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts bacterial replication .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy due to competitive inhibition

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylcyclohexanesulfonamide can be synthesized through the reaction of cyclohexanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

Cyclohexanesulfonyl chloride+MethylamineThis compound+HCl\text{Cyclohexanesulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} Cyclohexanesulfonyl chloride+Methylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature and pressure can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-methylcyclohexanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Cyclohexanesulfonic acid.

    Reduction: Cyclohexylamine.

    Substitution: N-substituted cyclohexanesulfonamides.

Scientific Research Applications

N-methylcyclohexanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties, similar to other sulfonamide derivatives.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    Cyclohexanesulfonamide: Lacks the methyl group on the nitrogen atom.

    N-ethylcyclohexanesulfonamide: Contains an ethyl group instead of a methyl group.

    N-methylbenzenesulfonamide: Features a benzene ring instead of a cyclohexane ring.

Uniqueness: N-methylcyclohexanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexane ring provides steric hindrance, affecting its interaction with enzymes and other biological targets compared to its analogs.

Properties

IUPAC Name

N-methylcyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKUGXSDROKLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohexanesulfonyl chloride (500 mg) was added to methylamine (12.3 mL, 2M solution in tetrahydrofuran) and the reaction mixture was stirred at room temperature for one hour. The solution was added to 1M aqueous HCl and extracted with ethyl acetate. The extract was washed with brine and dried over anhydrous sodium sulfate. After filtration, the solvent was removed under vacuum to yield the product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methylcyclohexanesulfonamide
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N-methylcyclohexanesulfonamide
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N-methylcyclohexanesulfonamide
Reactant of Route 4
N-methylcyclohexanesulfonamide
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Reactant of Route 6
N-methylcyclohexanesulfonamide

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